5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an azetidine ring, which is further substituted with a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Formation of the Azetidine Ring: The azetidine ring can be formed by the cyclization of an appropriate amino alcohol or amino halide precursor.
Coupling of Pyrazole and Azetidine Rings: The pyrazole and azetidine rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the cyclization of an appropriate precursor, such as a β-diketone, with a nitrogen source.
Final Coupling and Chlorination: The final step involves coupling the pyrimidine ring with the azetidine-pyrazole intermediate and introducing the chloro group using a chlorinating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole and azetidine rings can undergo oxidation and reduction reactions, respectively, to form various derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can yield oxidized or reduced pyrazole and azetidine derivatives .
Scientific Research Applications
5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study the function of various biological molecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity . The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrrole: Similar structure but with a pyrrole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. For example, the presence of the chloro group and the pyrazole ring can enhance the compound’s binding affinity to certain biological targets, while the azetidine ring can modulate its pharmacokinetic properties .
Properties
IUPAC Name |
5-chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c12-10-4-13-11(14-5-10)16-6-9(7-16)8-17-3-1-2-15-17/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHOPTWAVPROFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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